Disodium pamoate monohydrate

Catalog No.
S949911
CAS No.
71607-30-2
M.F
C23H16Na2O7
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium pamoate monohydrate

CAS Number

71607-30-2

Product Name

Disodium pamoate monohydrate

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate

Molecular Formula

C23H16Na2O7

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2

InChI Key

DNQSGXVJKQBSMT-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Disodium pamoate monohydrate is the well-defined, crystalline sodium salt of pamoic acid, specified by a single molecule of water of hydration. Its primary industrial and research function is to serve as a water-soluble source of the pamoate anion. This property is leveraged in pharmaceutical manufacturing to form sparingly soluble, crystalline pamoate salts with basic active pharmaceutical ingredients (APIs). The formation of these API-pamoate salts is a widely used strategy to reduce aqueous solubility, which is the critical mechanism for creating long-acting injectable (LAI) and other sustained-release drug formulations [REFS-1, REFS-2].

Procuring a generic substitute like pamoic acid or an undefined anhydrous disodium pamoate introduces significant process control and product performance risks. Pamoic acid itself is practically insoluble in water, making it unsuitable for aqueous reaction systems designed for controlled salt precipitation; its use would lead to heterogeneous reaction kinetics and poor process control [1]. The anhydrous form (CAS 6640-22-8), lacking a defined hydration state, is susceptible to variable hygroscopicity, which can lead to inaccurate weighing, inconsistent stoichiometry, and potential polymorphic form variations upon storage or processing. For pharmaceutical applications, particularly in creating crystalline LAI depots like olanzapine pamoate monohydrate, the specific, stable monohydrate crystal form is essential for achieving the required slow dissolution profile and ensuring batch-to-batch reproducibility [2].

Superior Processability: Enabling Aqueous-Based Synthesis of API-Pamoate Salts

Disodium pamoate's utility as a process precursor stems from its aqueous solubility, which allows for homogenous reaction conditions when producing insoluble API-pamoate salts. Patents for multiple drugs, including haloperidol and donepezil, specify the use of a soluble disodium pamoate solution mixed with a solution of the API (often an HCl salt) to induce controlled precipitation of the final drug product [REFS-1, REFS-2]. This method is fundamentally incompatible with pamoic acid, which is described as practically insoluble in water and requires harsher organic solvents like N,N-dimethylformamide for reaction [3].

Evidence DimensionAqueous Process Compatibility
Target Compound DataSoluble in water, enabling use in aqueous precipitation processes.
Comparator Or BaselinePamoic Acid: Practically insoluble in water, requiring organic solvents (e.g., DMF).
Quantified DifferenceQualitative but absolute: Enables aqueous processing route vs. requires organic solvent route.
ConditionsIn-situ precipitation of API-pamoate salts during pharmaceutical synthesis.

For process chemists, using the water-soluble disodium salt simplifies manufacturing, improves control over particle properties, and avoids the use of harsh organic solvents.

Defined Hydration State: Ensuring Stoichiometric Accuracy and Material Consistency

Disodium pamoate monohydrate is a stoichiometrically defined crystalline solid. Thermal Gravimetric Analysis (TGA) is used to confirm its identity, showing a characteristic weight loss corresponding to one molecule of water. For the monohydrate form, an expected weight loss of approximately 4.0% confirms the material's hydration state and purity . In contrast, an anhydrous form would have a theoretical water content of 0% but could be hygroscopic, leading to variable water content. Procuring the defined monohydrate eliminates this variability.

Evidence DimensionWater Content by TGA (% w/w)
Target Compound Data~4.0%
Comparator Or BaselineAnhydrous Disodium Pamoate: 0% (theoretical, but potentially variable due to hygroscopicity).
Quantified DifferenceA defined, specified water content of ~4.0% vs. an undefined and potentially fluctuating level.
ConditionsThermogravimetric Analysis (TGA) at a heating rate of 10 °C/min under nitrogen purge.

This ensures accurate molar calculations for reactions and formulations, crucial for GMP compliance, product consistency, and avoiding batch failures.

Formulation-Critical Performance: Enabling Multi-Week Extended Release Profiles

The ultimate value of using a specific pamoate precursor is realized in the final drug product's performance. The development of the long-acting injectable olanzapine formulation (Zyprexa Relprevv®) was enabled by creating olanzapine pamoate monohydrate [1]. This specific, poorly soluble crystalline salt form dramatically altered the pharmacokinetic profile compared to the oral form of the drug. The half-life was extended from 33 hours for an oral dose to 30 days for the pamoate salt injectable formulation, allowing for dosing intervals of several weeks [1].

Evidence DimensionPharmacokinetic Half-Life
Target Compound DataOlanzapine Pamoate (formed using a pamoate precursor): 30 days.
Comparator Or BaselineOral Olanzapine: 33 hours.
Quantified Difference>21-fold increase in half-life.
ConditionsComparison of single-dose pharmacokinetics in human subjects.

This demonstrates that achieving a specific, low-solubility crystalline salt, which begins with a reliable precursor like disodium pamoate monohydrate, is the key to unlocking long-acting therapeutic profiles.

Manufacturing of Long-Acting Injectable (LAI) Depot Suspensions

This compound is the right choice for aqueous-based manufacturing processes where a soluble pamoate source is reacted with a water-soluble API salt (e.g., an HCl salt) to produce a crystalline, low-solubility API-pamoate salt suspension for intramuscular depot injection [REFS-1, REFS-2].

GMP-Compliant Synthesis Requiring Precise Stoichiometric Control

Ideal for regulated manufacturing environments where raw material consistency is paramount. The defined monohydrate structure ensures accurate molar inputs and minimizes batch-to-batch variability in hydration state, which is critical for reproducible crystallization and final product quality .

Development of Oral Sustained-Release Solid Dosage Forms

Applicable in the development of oral formulations where converting a basic, highly soluble drug into a poorly soluble pamoate salt is used to slow dissolution in the gastrointestinal tract, thereby achieving an extended-release profile.

UNII

ZL7OV5621O

Wikipedia

Disodium pamoate monohydrate

Dates

Last modified: 08-16-2023

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